MAO‑B Inhibition: Para‑Bromo vs. Unsubstituted Phenyl and Other Aryl Substituents (Gooden et al., 2008)
In a head‑to‑head panel of trans‑2‑arylcyclopropylamine inhibitors, the para‑bromo compound 2‑(4‑bromophenyl)cyclopropanamine (the primary amine core of the target compound) exhibited a Ki of 32.9 μM for MAO‑B, placing it between the unsubstituted phenyl analog (Ki = 13.6 μM) and the para‑methoxy analog (Ki = 86.6 μM). The most potent analog in this series was the para‑trifluoromethyl derivative (Ki = 7.7 μM) [1]. This rank‑order demonstrates that the para‑bromo substitution yields a distinct, intermediate potency level that cannot be extrapolated from simple electron‑withdrawing group trends.
| Evidence Dimension | MAO-B inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 32.9 μM (2-(4-bromophenyl)cyclopropanamine, primary amine core of target) |
| Comparator Or Baseline | trans-2-Phenylcyclopropylamine (tranylcypromine): Ki = 13.6 μM; 2-(4-Methoxyphenyl)cyclopropanamine: Ki = 86.6 μM; 2-(4-Trifluoromethylphenyl)cyclopropanamine: Ki = 7.7 μM |
| Quantified Difference | Target is 2.4‑fold less potent than the unsubstituted phenyl analog and 2.6‑fold more potent than the para‑methoxy analog for MAO‑B |
| Conditions | In vitro MAO-B enzyme inhibition assay, recombinant human enzyme (Homo sapiens) |
Why This Matters
Users requiring a specific MAO‑B inhibition window for chemical probe or co‑inhibition profiling cannot substitute the para‑bromo compound with an unsubstituted phenyl or para‑methoxy analog without altering target engagement by >2‑fold.
- [1] Gooden, D. M.; Schmidt, D. M. Z.; Pollock, J. A.; Kabadi, A. M.; McCafferty, D. G. Facile Synthesis of Substituted trans-2-Arylcyclopropylamine Inhibitors of the Human Histone Demethylase LSD1 and Monoamine Oxidases A and B. Bioorg. Med. Chem. Lett. 2008, 18 (10), 3047–3051. Ki values extracted via BRENDA enzyme database. View Source
